molecular formula C16H23NO3S B5643982 7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane

7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5643982
M. Wt: 309.4 g/mol
InChI Key: QDIXRLGIJQDKTD-UHFFFAOYSA-N
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Description

The compound "7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane" belongs to a class of chemicals known for their unique spirocyclic structure, which has attracted interest due to its potential in various chemical transformations and properties.

Synthesis Analysis

The synthesis of spirocyclic compounds, including structures similar to "7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane," involves complex organic reactions. For example, the synthesis of related compounds, such as 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, showcases a variety of synthetic routes including alkylation and spirocyclization techniques (Brubaker & Colley, 1986).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including our compound of interest, features a spiro linkage that combines two or more rings at a single atom. The structure is characterized by its stereochemical complexity and the presence of multiple functional groups which influence its chemical behavior. Studies on similar compounds emphasize the importance of stereochemistry in determining the properties of these molecules (Eames et al., 1996).

Chemical Reactions and Properties

Spirocyclic compounds like "7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane" participate in a variety of chemical reactions, including oxidative C–H bond functionalization and ipso-cyclization, influenced by their unique structural features. These reactions enable the synthesis of complex molecules with potential biological activity (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure. For instance, the crystal structure analysis of similar spirocyclic compounds provides insights into their conformation and potential intermolecular interactions (Wen, 2002).

Chemical Properties Analysis

The chemical properties of "7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane," such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are influenced by the presence of the phenylsulfonyl and oxaza groups. Research on related compounds highlights the versatility of spirocyclic compounds in organic synthesis and their reactivity patterns (Carretero et al., 1994).

properties

IUPAC Name

9-[2-(benzenesulfonyl)ethyl]-2-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-21(19,15-5-2-1-3-6-15)12-10-17-9-4-7-16(13-17)8-11-20-14-16/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIXRLGIJQDKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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